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These application notes provide a comprehensive guide for the expression, purification, and
characterization of recombinant invertase (B-D-fructofuranosidase) from Saccharomyces
cerevisiae. The protocols are intended for researchers, scientists, and drug development
professionals familiar with standard molecular biology and protein biochemistry techniques.

Introduction

Invertase (EC 3.2.1.26) is an enzyme that catalyzes the hydrolysis of sucrose into its
constituent monosaccharides, D-glucose and D-fructose. This enzyme is of significant interest
for various industrial applications, including food production, confectioneries, and biofuel
development. The SUC2 gene from Saccharomyces cerevisiae is the most common source for
producing recombinant invertase. This document outlines two primary protocols for its
expression: one using S. cerevisiae as the host system with galactose induction, and another
utilizing the methylotrophic yeast Pichia pastoris with methanol induction. A standard multi-step
purification protocol and an enzyme activity assay are also detailed.

Data Presentation

Successful expression and purification of recombinant invertase can yield highly active enzyme
preparations. The following tables summarize typical quantitative data reported in the literature,
providing a benchmark for expected results.
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Table 1: Summary of Recombinant Invertase Purification from various Expression Systems

Host
System

Purification
Method

Specific
Activity
(Uimg)

Purification
Fold

Recovery
(%)

Reference

Pichia

pastoris

His-Tag
Affinity
Chromatogra

phy

178.56

3.83

[1]

S. cerevisiae

(mutant)

Ammonium
Sulfate,
DEAE-
Sephadex

1915

15

38

[2]

S. cerevisiae

Ammonium
Sulfate,
DEAE-
Cellulose,
Sephadex G-
100

[3]

S. cerevisiae

(mutant)

Ammonium
Sulfate,
DEAE-
Sephadex,
Sephadex G-
50

19 (L-form),
16 (S-form)

32 (L-form),
17 (S-form)

[2]

S. cerevisiae
(SSF)

DEAE-
Cellulose,
Sephacryl S-
300

29

[4]

Note: Specific activity, purification fold, and recovery can vary significantly based on the

expression construct, host strain, culture conditions, and purification scale.

Table 2: Biochemical Properties of Recombinant and Native S. cerevisiae Invertase
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Property Value Host/Source Reference
) Pichia pastoris
Optimal pH 4.8 ) [1]
(recombinant)
5.0 S. cerevisiae (native) [2]
7.0 S. cerevisiae (native) [3]

Optimal Temperature

60°C

Pichia pastoris

[1]

(recombinant)

60°C S. cerevisiae (native) [2][4]
50°C S. cerevisiae (native) [3]
Molecular Weight Pichia pastoris
85-95 kDa _ [1]
(Glycosylated) (recombinant)
110 kDa S. cerevisiae (native) [2]
Molecular Weight Pichia pastoris
~60 kDa ] [1]
(Deglycosylated) (recombinant)
S. cerevisiae (native,
55 kDa [2]

S-form)

Km (Sucrose)

19 mM

Pichia pastoris

[1]

(recombinant)

1.2 mM

S. cerevisiae (native,
S-form)

[2]

1.8 mM

S. cerevisiae (native,

L-form)

[2]

Experimental Protocols & Visualizations

The following sections provide detailed methodologies for the key experiments. Each protocol

iIs accompanied by a workflow diagram generated using Graphviz (DOT language) for clear

visualization of the experimental process.
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Protocol 1: Expression in Saccharomyces cerevisiae
using pYES2 Vector

This protocol describes the expression of the SUC2 gene in an invertase-deficient S. cerevisiae
strain (e.g., INVScl) using the galactose-inducible GAL1 promoter on the pYES2 vector.[5][6]

1. Gene Cloning and Transformation

o Cloning: Amplify the SUC2 open reading frame from S. cerevisiae genomic DNA. Clone the
PCR product into the pYESZ2 vector using appropriate restriction sites.[7] Verify the construct
by restriction digestion and DNA sequencing.

¢ Yeast Transformation (Electroporation): a. Inoculate 500 mL of YPD medium with an
overnight culture of INVSc1 to an OD600 of ~0.2 and grow to an OD600 of 1.3-1.5.[8] b.
Harvest cells by centrifugation at 4,000 x g for 5 min at 4°C. c. Wash the cell pellet
sequentially with 500 mL and then 250 mL of ice-cold sterile water. d. Resuspend the pellet
in 20 mL of ice-cold 1 M sorbitol and centrifuge again. e. Resuspend the final pellet in 0.5 mL
of 1 M sorbitol to prepare electrocompetent cells.[8] f. Add ~0.1 pg of the pYES2-SUC2
plasmid DNA to 65 puL of competent cells. Incubate on ice for 5 minutes.[8] g. Transfer the
mixture to a pre-chilled 2 mm gap electroporation cuvette. h. Apply an electrical pulse (e.qg.,
1.5 kV, 25 pF, 200 Q).[9] i. Immediately add 1 mL of cold 1 M sorbitol to the cuvette. j. Plate
aliquots onto synthetic complete medium lacking uracil (SC-U) plates for selection.[6]

2. Protein Expression

 Inoculate a single colony of a positive transformant into 15 mL of SC-U medium containing
2% raffinose (or 2% glucose for repression). Grow overnight at 30°C with shaking.[6]

o Use the overnight culture to inoculate 50 mL of SC-U with 2% raffinose to an OD600 of ~0.4.
Grow to an OD600 of ~1.0.

o Pellet the cells at 1,500 x g for 5 minutes and resuspend in 50 mL of induction medium (SC-
U containing 2% galactose).[6]

e Incubate at 30°C with vigorous shaking for 24-48 hours. Collect time-point samples to
determine the optimal induction time.
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¢ Harvest the cells by centrifugation. The supernatant can be used for purification of secreted
invertase, or the cell pellet can be processed for intracellular invertase.
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Caption: Workflow for recombinant invertase expression in S. cerevisiae.

Protocol 2: Expression in Pichia pastoris using AOX1
Promoter

This protocol is suitable for achieving high levels of secreted invertase expression using the
tightly regulated, methanol-inducible alcohol oxidase 1 (AOX1) promoter.[1][10]

1. Gene Cloning and Transformation

e Cloning: (Optional) Codon-optimize the S. cerevisiae SUC2 gene for Pichia pastoris.
Synthesize and clone the gene into a Pichia expression vector (e.g., pPICZa A for secretion)
under the control of the AOX1 promoter.

o Vector Linearization: Linearize the expression vector with a suitable restriction enzyme to
facilitate integration into the Pichia genome.

o Transformation: Transform a suitable Pichia strain (e.g., GS115) with the linearized plasmid
via electroporation, following a similar procedure as for S. cerevisiae. Select transformants
on YPDS plates containing the appropriate antibiotic (e.g., Zeocin™).[11]

2. Protein Expression

o Glycerol Phase (Biomass Accumulation): a. Inoculate a single colony into 25 mL of BMGY
medium in a baffled flask.[10] b. Grow at 28-30°C in a shaking incubator (~250 rpm) until the
culture reaches an OD600 of 2-6 (log-phase).[10] c. Use this culture to inoculate a larger
volume (e.g., 1 L) of BMGY in a baffled fermenter or flask.

» Methanol Phase (Induction): a. Harvest the cells from the BMGY culture by centrifugation
(e.g., 2,500 x g for 5 min). b. To induce expression, resuspend the cell pellet in BMMY
medium to an OD600 of ~1.0.[10] c. Incubate at 28-30°C with vigorous shaking. d. Add
methanol to a final concentration of 0.5-1.0% (v/v) every 24 hours to maintain induction.[10]
[12] e. Continue induction for 72-96 hours. f. Harvest the culture supernatant, which contains
the secreted recombinant invertase, by centrifugation.
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Caption: Workflow for recombinant invertase expression in Pichia pastoris.
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Protocol 3: Purification of Secreted Recombinant
Invertase

This three-step chromatography protocol is a classic and effective method for purifying
invertase from culture supernatants.[2][3][13]

1. Preparation of Crude Extract

» Centrifuge the yeast culture at high speed (e.g., 8,000 x g for 15 min at 4°C) to pellet the
cells.

o Carefully decant the supernatant. For intracellular protein, proceed with cell lysis (see
Protocol 4).

» (Optional) Concentrate the supernatant using tangential flow filtration or ammonium sulfate
precipitation (typically 40-85% saturation).[3] If using precipitation, resuspend the pellet in a
minimal volume of starting buffer (e.g., 20 mM Tris-HCI, pH 7.4) and dialyze extensively
against the same buffer.

» Clarify the crude extract by centrifugation or filtration (0.45 pum filter) before loading onto the
first column.

2. Anion-Exchange Chromatography (AEX)

e Column: DEAE-Sephadex A-50 or DEAE-Sepharose Fast Flow.[2][14]
o Equilibration Buffer (Buffer A): 20 mM Tris-HCI, pH 7.4.

 Elution Buffer (Buffer B): 20 mM Tris-HCI, pH 7.4 + 1 M NacCl.

e Procedure: a. Equilibrate the column with 5-10 column volumes (CV) of Buffer A. b. Load the
clarified crude extract onto the column. c. Wash the column with 3-5 CV of Buffer A to
remove unbound proteins. d. Elute bound proteins using a linear gradient of 0-100% Buffer B
over 10-20 CV. Invertase typically elutes at 0.2-0.3 M NaCl.[2] e. Collect fractions and
measure both protein concentration (A280) and invertase activity (see Protocol 5). f. Pool the
active fractions.
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3. Size-Exclusion Chromatography (SEC) / Gel Filtration
e Column: Sephadex G-100 or Sephacryl S-300.[3][4][15]
e Running Buffer: 20 mM Tris-HCI, pH 7.4 + 150 mM NacCl.

o Procedure: a. Concentrate the pooled active fractions from the AEX step. b. Equilibrate the
SEC column with at least 2 CV of running buffer. c. Load the concentrated sample onto the
column. The sample volume should not exceed 2-5% of the total column volume for optimal
resolution.[15] d. Elute with 1-1.5 CV of running buffer at a constant flow rate. e. Collect
fractions and assay for invertase activity. f. Pool the pure, active fractions. Analyze purity by
SDS-PAGE.
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Caption: General workflow for the purification of recombinant invertase.
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Protocol 4: Yeast Cell Lysis for Intracellular Protein

If the expressed invertase is not secreted, this protocol can be used to lyse the yeast cells and
release the intracellular contents.

o Harvest cells from culture by centrifugation (5,000 x g, 10 min, 4°C).

e Wash the cell pellet once with ice-cold lysis buffer (e.g., 50 mM Sodium Phosphate, pH 7.4,
1 mM PMSF, 1 mM EDTA).

» Resuspend the cell pellet in 2-3 volumes of ice-cold lysis buffer.
e Lyse the cells using one of the following methods:

o Mechanical Disruption (Bead Beating): Add an equal volume of acid-washed glass beads
(0.5 mm diameter) to the cell suspension. Vortex in short bursts of 1 minute, with 1-2
minutes of cooling on ice in between, for a total of 6-8 cycles.[5][16]

o Alkaline Lysis: Resuspend the cell pellet in 200 pL of 0.1 N NaOH and incubate at room
temperature for 20-30 minutes. Pellet the cells and resuspend in SDS-PAGE loading
buffer for analysis, or a suitable buffer for purification.[2]

o Centrifuge the lysate at high speed (15,000 x g, 20 min, 4°C) to pellet cell debris.

e The resulting supernatant is the clarified crude extract, which can be used for purification
(Protocol 3).

Protocol 5: Invertase Activity Assay (DNSA Method)

This colorimetric assay measures the amount of reducing sugars (glucose and fructose)
produced by the enzymatic hydrolysis of sucrose.[17][18][19]

Reagents:
o Acetate Buffer: 0.1 M Sodium Acetate, pH 4.8-5.0.

e Substrate Solution: 0.3 M Sucrose in Acetate Buffer.
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o DNSA Reagent: Dissolve 10 g of 3,5-dinitrosalicylic acid, 16 g of NaOH, and 300 g of
Rochelle salt (sodium potassium tartrate) in 1 L of distilled water. Store in a dark, tightly
sealed container.[18]

e Glucose Standard: 1 mg/mL glucose solution.
Procedure:

e Prepare a reaction mixture containing 150 pL of enzyme sample (appropriately diluted in
acetate buffer) and 150 pL of substrate solution.[20]

¢ Incubate the reaction at the optimal temperature (e.g., 50-60°C) for a defined period (e.g., 10
minutes). Ensure the reaction is in the linear range.

o Stop the reaction by adding 300 pL of DNSA reagent.

» Boil the tubes for 5-10 minutes in a water bath. A red-brown color will develop.[17][19]
e Cool the tubes to room temperature and add 1.5 mL of distilled water.

e Measure the absorbance at 540 nm using a spectrophotometer.

e Prepare a standard curve using known concentrations of glucose to quantify the amount of
reducing sugar produced.

« Unit Definition: One unit (U) of invertase activity is typically defined as the amount of enzyme
that catalyzes the formation of 1 pmol of reducing sugar (as glucose) per minute under the
specified assay conditions.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. YPD (YEPD) Growth Medium [himedialabs.com]

© 2025 BenchChem. All rights reserved. 12/14 Tech Support


https://www.fao.org/fileadmin/user_upload/jecfa_additives/docs/Monograph1/Additive-237.pdf
https://www.protocols.io/view/yeast-peptone-dextrose-ypd-medium-x54v9d7x1g3e/v1
https://www.ncbe.reading.ac.uk/wp-content/uploads/sites/16/2021/10/initial-rates-of-reaction.pdf
https://user.eng.umd.edu/~nsw/ench485/lab14.htm
https://microbiosci.creative-biogene.com/invertase-preparation.html
https://www.benchchem.com/product/b607192?utm_src=pdf-custom-synthesis
https://www.himedialabs.com/us/g037-ypd-yepd-growth-medium.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o 2. KC Lab - Alkaline Lysis Protocol for Isolating Protein from S. cerevisiae [sites.google.com]
» 3. researchgate.net [researchgate.net]
e 4. Complete Yeast Protein Extraction [protocols.io]

« 5. Budding Yeast Protein Extraction and Purification for the Study of Function, Interactions,
and Post-translational Modifications - PMC [pmc.ncbi.nim.nih.gov]

o 6. tools.thermofisher.com [tools.thermofisher.com]
e 7. static.igem.org [static.igem.org]
» 8. eppendorf.com [eppendorf.com]

e 9. Blog - Application Focus - Genetic Engineering of Brewer's Yeast with Electroporation
[btxonline.com]

e 10. scienceopen.com [scienceopen.com]

e 11. researchgate.net [researchgate.net]

e 12. researchgate.net [researchgate.net]

e 13. Invertase Preparation - Creative Biogene [microbiosci.creative-biogene.com]
e 14. pdf.journalagent.com [pdf.journalagent.com]

e 15. Gel-Filtration Chromatography - PMC [pmc.ncbi.nim.nih.gov]
» 16. bitesizebio.com [bitesizebio.com]

e 17. ncbe.reading.ac.uk [ncbe.reading.ac.uk]

» 18. fao.org [fao.org]

e 19. Enzyme Kinetics of Invertase [user.eng.umd.edu]

e 20. Yeast Peptone Dextrose (YPD) medium [protocols.io]

 To cite this document: BenchChem. [Application Notes and Protocols for Recombinant
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://sites.google.com/a/igib.in/kc-lab/lab-links/protocols/alkaline-lysis-protocol-for-isolating-protein-from-s-cerevisiae
https://www.researchgate.net/publication/21760230_A_ten-minute_protocol_for_transforming_Saccharomyces_cerevisiae_by_electroporation
https://www.protocols.io/view/complete-yeast-protein-extraction-6qpvr95bvmkn/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3968972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3968972/
https://tools.thermofisher.com/content/sfs/manuals/pyes2_man.pdf
https://static.igem.org/mediawiki/2016/5/5c/T--Aachen--expression_of_subtillisin_E_cloning2.pdf
https://www.eppendorf.com/product-media/doc/en/045222_Protocol/Eppendorf_Cell-Technology_Protocol_Saccharomyces-cerevisiae_Protocol-No-4308-915531-Saccharomyces-cerevisiae.pdf
https://www.btxonline.com/blog/application-focus-genetic-engineering-of-brewers-yeast-with-electroporation/
https://www.btxonline.com/blog/application-focus-genetic-engineering-of-brewers-yeast-with-electroporation/
https://www.scienceopen.com/document_file/405a4401-f868-42d5-905e-24c41eedf393/PubMedCentral/405a4401-f868-42d5-905e-24c41eedf393.pdf
https://www.researchgate.net/post/How-to-induce-AOX1-promoter-in-Pichia-pastoris-on-agar
https://www.researchgate.net/publication/328468574_Optimization_of_methanol_induction_for_expression_of_synthetic_gene_Thermomyces_lanuginosus_lipase_in_Pichia_pastoris
https://microbiosci.creative-biogene.com/invertase-preparation.html
https://pdf.journalagent.com/ias/pdfs/IAS_9_2_31_36.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7120005/
https://bitesizebio.com/74638/yeast-protein-extraction-methods/
https://www.ncbe.reading.ac.uk/wp-content/uploads/sites/16/2021/10/initial-rates-of-reaction.pdf
https://www.fao.org/fileadmin/user_upload/jecfa_additives/docs/Monograph1/Additive-237.pdf
https://user.eng.umd.edu/~nsw/ench485/lab14.htm
https://www.protocols.io/view/yeast-peptone-dextrose-ypd-medium-x54v9d7x1g3e/v1
https://www.benchchem.com/product/b607192#protocol-for-expressing-recombinant-saccharomyces-invertase
https://www.benchchem.com/product/b607192#protocol-for-expressing-recombinant-saccharomyces-invertase
https://www.benchchem.com/product/b607192#protocol-for-expressing-recombinant-saccharomyces-invertase
https://www.benchchem.com/product/b607192#protocol-for-expressing-recombinant-saccharomyces-invertase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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